4-Chloro-3-ethyl-5-methylphenol
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Overview
Description
Synthesis Analysis
The synthesis of chlorinated phenol compounds, including variants like 4-Chloro-3-ethyl-5-methylphenol, typically involves chlorination processes. While direct synthesis specific to this compound is not detailed, related compounds have been synthesized through reactions involving chlorination of phenols or through condensation reactions involving chlorinated benzene derivatives and alcohols under acidic conditions. For instance, chlorination of 4-methylphenols with chlorine has led to various chlorinated products, suggesting a similar approach could be applied to 4-Chloro-3-ethyl-5-methylphenol (Fischer & Henderson, 1979).
Molecular Structure Analysis
The molecular structure of chlorinated phenolic compounds has been explored through crystallography and spectroscopic methods. For example, the structure of similar compounds has been determined using X-ray diffraction, showcasing the positioning of chloro and methyl groups on the phenolic ring, which influences the compound's chemical behavior and reactivity (Sharmila et al., 2016).
Chemical Reactions and Properties
Chlorinated phenols, including 4-Chloro-3-ethyl-5-methylphenol, can participate in various chemical reactions due to their active phenolic and chlorinated moieties. For instance, they can undergo electrophilic aromatic substitution reactions due to the electron-rich nature of the phenolic ring. The presence of chlorine can also make the compound susceptible to nucleophilic substitution reactions, affecting its chemical behavior and interactions with other substances.
Physical Properties Analysis
The physical properties of chlorinated phenols depend on the number and position of chloro and alkyl groups on the phenolic ring. These properties include solubility in water and organic solvents, melting and boiling points, and vapor pressure. While specific data for 4-Chloro-3-ethyl-5-methylphenol is not provided, similar chlorinated phenols have been characterized by their crystalline structures and hydrogen bonding, affecting their melting points and solubility (Knuutinen et al., 1983).
properties
IUPAC Name |
4-chloro-3-ethyl-5-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-3-7-5-8(11)4-6(2)9(7)10/h4-5,11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIPGHKKJDOUNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289313 |
Source
|
Record name | 4-Chloro-3-ethyl-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-ethyl-5-methylphenol | |
CAS RN |
1125-66-2 |
Source
|
Record name | NSC60263 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-3-ethyl-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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